3,4-Methylenedioxybenzhydrazide
Overview
Description
3,4-Methylenedioxybenzhydrazide is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.1607 g/mol It is characterized by the presence of a methylenedioxy group attached to a benzhydrazide moiety
Mechanism of Action
Target of Action
The primary target of 3,4-Methylenedioxybenzhydrazide, also known as 1,3-Benzodioxole-5-carbohydrazide, is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in the regulation of plant growth and development .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . It binds to the receptor and enhances its activity, leading to an increase in root-related signaling responses . This interaction results in the promotion of root growth in plants .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key regulator of plant growth and development . By enhancing the activity of the auxin receptor TIR1, this compound promotes the transcriptional activity of auxin response reporters . This leads to the down-regulation of root growth-inhibiting genes, thereby promoting root growth .
Pharmacokinetics
Its molecular weight of 18016 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The action of this compound results in a remarkable promotive effect on root growth in plants . This is achieved through the enhancement of root-related signaling responses, leading to the down-regulation of root growth-inhibiting genes .
Action Environment
Biochemical Analysis
Biochemical Properties
3,4-Methylenedioxybenzhydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives. This interaction is facilitated by the nucleophilic nature of the hydrazide group, which attacks the electrophilic carbonyl carbon of aldehydes and ketones. The resulting hydrazones are often used in analytical chemistry for the detection and quantification of carbonyl-containing compounds .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways. For instance, it may inhibit certain enzymes, leading to altered gene expression and changes in cellular metabolism. The compound’s impact on cell function includes modulation of cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biological activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methylenedioxybenzhydrazide typically involves the reaction of 3,4-methylenedioxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the hydrazide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3,4-Methylenedioxybenzhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of electrophiles or nucleophiles under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3,4-Methylenedioxybenzhydrazide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 3,4-Methylenedioxybenzaldehyde
- 3,4-Methylenedioxybenzoic acid
- 3,4-Methylenedioxybenzylamine
Comparison: 3,4-Methylenedioxybenzhydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. While 3,4-Methylenedioxybenzaldehyde and 3,4-Methylenedioxybenzoic acid are primarily used as intermediates in organic synthesis, this compound has broader applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
1,3-benzodioxole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-10-8(11)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXBGBHBUFGWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176494 | |
Record name | 3,4-Methylenedioxybenzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22026-39-7 | |
Record name | 1,3-Benzodioxole-5-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22026-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Methylenedioxybenzoic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022026397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Methylenedioxybenzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dioxaindane-5-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1,3-Benzodioxole-5-carbohydrazide and how is this confirmed?
A1: 1,3-Benzodioxole-5-carbohydrazide is a hydrazone compound characterized by a central methylidene unit (C=N) connected to a 1,3-benzodioxole ring and a carbohydrazide moiety. [] Single crystal X-ray diffraction studies confirm that the molecule can exist in either E or trans conformations with respect to the C=N double bond. [, ] The dihedral angle between the benzodioxole ring and the other substituted benzene ring can vary depending on the specific substituents present. [, ]
Q2: Has 1,3-Benzodioxole-5-carbohydrazide shown potential for insecticidal activity?
A2: Yes, derivatives of 1,3-Benzodioxole-5-carbohydrazide have shown promising insecticidal activity. Specifically, N-tert-butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide exhibited high insecticidal activity against the common cutworm (Spodoptera litura F). This activity was found to be superior to that of the parent compound N-tert-butyl-N'-benzoyl-3,5-dimethylbenzohydrazide and comparable to the commercially available insecticide tebufenozide (RH-5992). []
Q3: How does the structure of 1,3-Benzodioxole-5-carbohydrazide derivatives relate to their ability to inhibit enzymes like cholinesterases and monoamine oxidases?
A3: Research has explored the structure-activity relationship of 1,3-Benzodioxole-5-carbohydrazide derivatives, particularly focusing on their inhibitory activity against cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B). Studies revealed that varying the isatin moiety in piperonylic acid-derived hydrazones significantly influenced their inhibitory potency and selectivity. [] For instance, compound 3 (N-[2-Oxo-1-(prop-2-ynyl)indolin-3-ylidene]benzo[d][1,3]dioxole-5-carbohydrazide) emerged as a potent AChE inhibitor, while compound 2 (N-[(3E)-5-chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H-1,3-benzodioxole-5-carbohydrazide) demonstrated significant selectivity for MAO-B over MAO-A. Molecular docking simulations provided insights into the binding modes and interactions within the active sites of these enzymes, highlighting the role of hydrophobic interactions in influencing their inhibitory potential. []
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